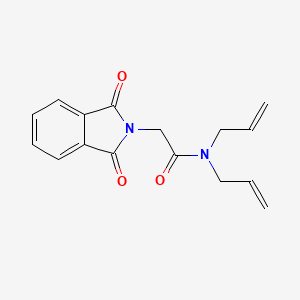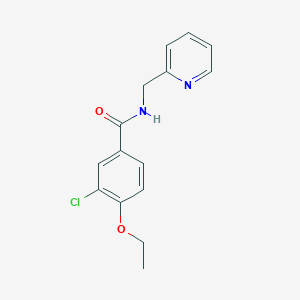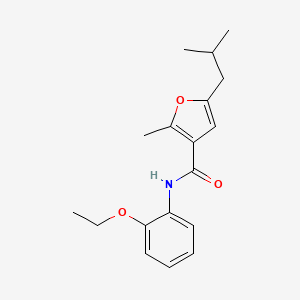
N,N-diallyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “N,N-diallyl-2-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetamide” is a complex organic molecule. It contains an isoindole group, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring . The molecule also contains two carbonyl groups (C=O), which are part of a 1,3-dioxo motif, and an acetamide group (CH3CONH2), which is a type of amide .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the isoindole ring, the dioxo motif, and the acetamide group would all contribute to the overall structure of the molecule .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its structure and the conditions under which the reactions are carried out. The isoindole ring, the dioxo motif, and the acetamide group could all potentially participate in reactions .Scientific Research Applications
Potential Analgesic and Antipyretic Agents
Researchers have developed environmentally friendly syntheses of potential analgesic and antipyretic compounds, including 2-(1,3-dioxo-1,3-dihydro-isoindol-2-yl)-N-(4-hydroxyphenyl)acetamide derivatives. These compounds, synthesized through green chemistry approaches, highlight the compound's relevance in drug design and discovery for pain relief and fever reduction without the adverse effects typically associated with traditional pharmaceuticals (Reddy et al., 2014).
Herbicide Antidote Research
The compound is structurally related to N,N-diallyl-2,2-dichloroacetamide, a chemical known for its effectiveness as a protectant for corn against injury by thiocarbamate herbicides. The metabolism and environmental behavior of this class of compounds have been extensively studied, providing insights into their interaction with crops and their potential environmental impact. These studies have been pivotal in the development of safer agricultural practices and the design of compounds with reduced toxicity (Miaullis et al., 1978).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
2-(1,3-dioxoisoindol-2-yl)-N,N-bis(prop-2-enyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O3/c1-3-9-17(10-4-2)14(19)11-18-15(20)12-7-5-6-8-13(12)16(18)21/h3-8H,1-2,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNCYYUIBQORYRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN(CC=C)C(=O)CN1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-bromo-2-[(3-fluorobenzyl)oxy]benzaldehyde oxime](/img/structure/B5581931.png)
![1-[2-(methylthio)phenyl]-1H-pyrrole-2,5-dione](/img/structure/B5581934.png)
![(1S*,5R*)-6-benzyl-3-[(2-methylphenyl)acetyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5581940.png)
![4-{2-[(1-acetylpiperidin-4-yl)oxy]-5-methoxybenzoyl}-2-methyl-1,4-oxazepane](/img/structure/B5581948.png)
![N-{2-oxo-2-[2-(3-phenyl-2-propen-1-ylidene)hydrazino]ethyl}-2-thiophenecarboxamide](/img/structure/B5581952.png)

![4-[(1,9-dioxaspiro[5.5]undec-4-ylamino)sulfonyl]-N-methylthiophene-2-carboxamide](/img/structure/B5581964.png)


![2-methoxy-N-(3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B5582010.png)
![4-[(2,4-dichlorobenzylidene)amino]-6-methyl-3-thioxo-3,4-dihydro-1,2,4-triazin-5(2H)-one](/img/structure/B5582018.png)
![(3R*,4S*)-1-[(2,6-dimethylpyrimidin-4-yl)carbonyl]-3,4-dimethylpiperidin-4-ol](/img/structure/B5582026.png)
![1,6-diphenylpyrazolo[3,4-d][1,3]oxazin-4(1H)-one](/img/structure/B5582034.png)
![(1S*,5R*)-6-(cyclobutylmethyl)-3-{[1-(difluoromethyl)-1H-pyrazol-3-yl]carbonyl}-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5582050.png)
